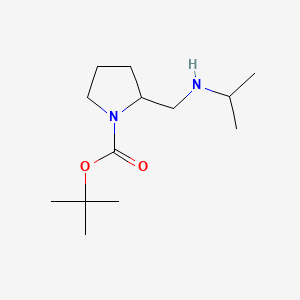

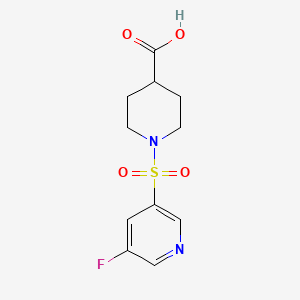

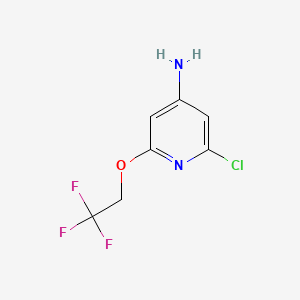

![molecular formula C9H4F3N3 B595374 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1261365-58-5](/img/structure/B595374.png)

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Overview

Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve several steps. For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical and Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Industrial, Biological, and Medicinal Properties

5H-Chromeno[2,3-b]pyridines, which include compounds related to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, have significant applications across various fields, including industrial, biological, and medicinal areas. They are synthesized through multicomponent reactions and are characterized using various spectroscopic methods. Their ADME (absorption, distribution, metabolism, and excretion) properties have also been assessed, indicating potential for various biological interactions and medicinal applications (Ryzhkova et al., 2023).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been obtained using X-ray crystallography. Understanding these structures aids in elucidating the reaction mechanisms of similar compounds with unsaturated carbonyl compounds (Liu et al., 2013).

Novel Synthesis and Characterization

New biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized and fully characterized, demonstrating the versatility and potential for biological activity of these compounds. This includes methods to achieve high yields and the use of various analytical techniques for characterization (Sroor, 2019).

Multicomponent Reaction Approaches

A novel multicomponent reaction approach has been developed to efficiently form substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles. This process signifies an efficient pathway to new types of functionalized 5-C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds, which have promising applications in biomedical fields (Elinson et al., 2018).

Potential in Synthesizing Trifluoromethylated Compounds

Research on 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, closely related to the queried compound, indicates their utility in synthesizing new trifluoromethylated compounds, including analogues of dihydroorotic acid. This shows the compound's relevance in developing new molecular entities with potential pharmaceutical applications (Sukach et al., 2015).

Water-Bridged Hydrogen-Bonding Networks

Studies on similar compounds like 5-(trifluoromethyl)picolinic acid have revealed intricate water-bridged hydrogen-bonding networks, critical for understanding intermolecular interactions in pharmaceutical and biological systems (Ye & Tanski, 2020).

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are particularly effective in protecting crops from pests .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries .

Pharmacokinetics

A related compound’s adme properties have been assessed , suggesting that similar studies might be applicable to this compound.

Result of Action

It’s known that tfmp derivatives show higher fungicidal activity than chlorine and other derivatives .

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives suggest that these factors could play a role in its environmental interactions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3/c10-9(11,12)7-4-15-8-5(1-2-14-8)6(7)3-13/h1-2,4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYMIGHPGAEBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679126 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-58-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

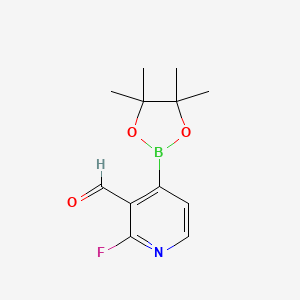

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)